methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide insights into the functional groups present in the compound and their potential reactivity.
Synthesis Analysis
The synthesis of a compound involves understanding the reactions needed to construct the molecule from available starting materials. This often involves multiple steps, each with its own reagents and conditions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including bond lengths and angles, as well as any stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The functional groups present in the molecule will largely determine its reactivity.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, stability, etc. These properties can be determined through various experimental techniques.Scientific Research Applications
Corrosion Inhibition
- 1,3,4-oxadiazole derivatives , structurally similar to the compound , have been shown to inhibit corrosion of mild steel in sulfuric acid. These derivatives form a protective layer on the metal surface, suggesting potential applications in corrosion protection technologies (Ammal, Prajila, & Joseph, 2018).
Synthesis and Transformation
- 1H-imidazole derivatives , which share a structural motif with the compound, have been synthesized and transformed into various other derivatives through reactions with amines and other agents. This demonstrates the compound's utility in the synthesis of diverse chemical entities (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Antioxidant Properties
- A related compound, 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide , has exhibited significant antioxidant ability, surpassing even butylated hydroxytoluene in a Ferric reducing antioxidant power assay. This suggests potential applications in fields requiring antioxidant agents (Šermukšnytė, Jonuškienė, Kantminienė, Beresnevičius, & Tumosienė, 2022).
Antimicrobial Activity
- Compounds with the imidazo[2,1-b]thiazole structural component have demonstrated promising antimicrobial activities, including against Mycobacterium tuberculosis. This highlights potential applications in the development of new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Molecular Structure Analysis
- Detailed studies on the crystal structure of compounds like azilsartan methyl ester , which shares structural elements with the compound , provide insights into molecular packing and interactions. This is essential for understanding the physical properties and potential applications in material science (Li, Liu, Zhu, Chen, & Sun, 2015).
Heterocyclic Compound Synthesis
- The compound has applications in synthesizing various heterocyclic compounds like 1,3,4-oxadiazoles and pyrazol-3-ones , which are relevant in pharmaceuticals and agrochemicals (Rajanarendar, Karunakar, & Ramu, 2006).
Antitumor Activity
- Derivatives of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate , structurally related to the compound, have been explored for antitumor activities. This indicates potential applications in cancer research and therapy (Mohareb & Gamaan, 2018).
Cyclisation Reactions
- The compound's structural unit has been utilized in cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles , beneficial in various chemical syntheses (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, environmental impact, etc. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This could involve potential applications of the compound, areas for further research, etc. This often requires a deep understanding of the compound and its properties.
Please consult with a qualified professional or researcher for detailed analysis and information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3S/c1-14-3-9-17(10-4-14)24-19(26)13-29-21-23-11-18(25(21)12-20(27)28-2)15-5-7-16(22)8-6-15/h3-11H,12-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRGKSFYPMVQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate |
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